n-(4-methoxybenzyl)ethanamine

Antimicrobial Susceptibility Gram-Negative Bacteria Mycobacterium tuberculosis

N-(4-Methoxybenzyl)ethanamine (CAS 22993-76-6), also designated N-ethyl-4-methoxybenzylamine , is a secondary amine characterized by a central nitrogen atom linked to an ethyl group and a 4-methoxybenzyl substituent. With a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol , it is most commonly supplied for research and development as a liquid with a purity specification of 97-98% (GC/HPLC).

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 22993-76-6
Cat. No. B016348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(4-methoxybenzyl)ethanamine
CAS22993-76-6
SynonymsN-Ethyl-p-methoxy-benzylamine;  NSC 165789; 
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCNCC1=CC=C(C=C1)OC
InChIInChI=1S/C10H15NO/c1-3-11-8-9-4-6-10(12-2)7-5-9/h4-7,11H,3,8H2,1-2H3
InChIKeySYGACMXWLAQEPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxybenzyl)ethanamine (CAS 22993-76-6): Procurement-Ready N-Ethyl Secondary Amine Building Block


N-(4-Methoxybenzyl)ethanamine (CAS 22993-76-6), also designated N-ethyl-4-methoxybenzylamine , is a secondary amine characterized by a central nitrogen atom linked to an ethyl group and a 4-methoxybenzyl substituent . With a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol , it is most commonly supplied for research and development as a liquid with a purity specification of 97-98% (GC/HPLC) . This compound is commercially positioned as a versatile building block and chemical intermediate for organic synthesis applications .

Why N-(4-Methoxybenzyl)ethanamine (22993-76-6) Cannot Be Substituted by N-Methyl or Primary Amine Analogs


Direct substitution of N-(4-methoxybenzyl)ethanamine with close structural analogs—such as the primary amine 4-methoxybenzylamine (CAS 2393-23-9) [1] or the N-methyl homolog N-methyl-4-methoxybenzylamine (CAS 702-24-9) —is not feasible without altering key physiochemical and biological outcomes. The presence of the N-ethyl group confers a distinct lipophilicity profile (XLogP3 = 1.72 for the target vs. 0.8 for the primary amine analog ) that critically influences membrane permeability in cell-based assays [2]. Furthermore, the secondary amine functionality dictates different reactivity in synthetic transformations such as reductive amination or N-alkylation, where primary amines often lead to undesired over-alkylation byproducts . The following evidence guide details the quantifiable performance differences that substantiate the specific procurement of this N-ethyl derivative.

Quantitative Differentiation Guide for N-(4-Methoxybenzyl)ethanamine: Comparative Performance Data


Antibacterial Spectrum: Comparative Activity Against E. coli vs. M. tuberculosis

N-(4-Methoxybenzyl)ethanamine demonstrates a selective antibacterial profile, showing activity against Gram-negative bacteria but not against Gram-positive Mycobacteria. This contrasts sharply with other benzylamine derivatives optimized for antimycobacterial activity [1]. Specifically, the compound was found to be inactive against Mycobacterium tuberculosis H37Ra and Mycobacterium avium complex, while being effective against Escherichia coli and Proteus mirabilis . In comparison, highly optimized antimycobacterial benzylamines in the same structural class, such as N-butyl-3,5-difluorobenzylamine, exhibit a potent MIC of 6.4 µg/mL against M. tuberculosis H37Ra [2].

Antimicrobial Susceptibility Gram-Negative Bacteria Mycobacterium tuberculosis

Lipophilicity and Predicted Membrane Permeability vs. Primary Amine Analog

The substitution of a hydrogen atom with an ethyl group on the nitrogen significantly alters the compound's partition coefficient. The target compound, N-(4-methoxybenzyl)ethanamine, exhibits a calculated XLogP3 of 1.72 , compared to an XLogP3 of 0.8 for its primary amine analog, 4-methoxybenzylamine [1]. This represents an increase of 0.92 log units, corresponding to an approximately 8-fold higher predicted partitioning into lipid phases, which is a key determinant for passive membrane diffusion and blood-brain barrier penetration [2].

Physicochemical Property Lipophilicity ADME Prediction

Validated Synthetic Utility in TEAD and Helios Protein Inhibitor Patents

The utility of N-(4-methoxybenzyl)ethanamine as a key synthetic intermediate is explicitly documented in recent patent literature, distinguishing it from less frequently cited analogs. It is specifically claimed and utilized as a building block in the synthesis of TEAD inhibitors (WO-2020243415-A2, US-2020407327-A1) [1][2] and Helios protein inhibitors (US-2021147383-A1, WO-2021101919-A1) [3][4]. In contrast, a broader search indicates that the N-methyl analog is not similarly cited as an intermediate in these high-value therapeutic programs, underscoring the unique synthetic value of the N-ethyl substitution pattern for accessing protected intellectual property spaces .

Organic Synthesis Medicinal Chemistry Patent Intermediates

Procurement-Driven Application Scenarios for N-(4-Methoxybenzyl)ethanamine (CAS 22993-76-6)


Medicinal Chemistry: Synthesizing TEAD and Helios Protein Inhibitors

Procurement of N-(4-methoxybenzyl)ethanamine is directly indicated for medicinal chemistry programs focused on developing inhibitors of the TEAD transcription factor or the Helios protein. The compound is explicitly cited as an intermediate in key patents for these targets [1][2]. Its use ensures alignment with published synthetic routes, potentially accelerating lead optimization and SAR studies in oncology and immunology programs .

Antibacterial Discovery: Exploring Selective Gram-Negative Activity

This compound is a suitable starting material for research groups seeking to develop narrow-spectrum antibacterial agents active against Gram-negative pathogens such as Escherichia coli and Proteus mirabilis. Its documented lack of activity against Mycobacterium species is a key differentiator , allowing researchers to focus on Gram-negative targets without the confounding effects of broad-spectrum antimycobacterial activity that plague other benzylamine derivatives [3].

Chemical Biology: Designing Cell-Permeable Probes with Enhanced Lipophilicity

The quantifiably higher lipophilicity (XLogP3 = 1.72) of N-(4-methoxybenzyl)ethanamine compared to its primary amine analog (XLogP3 = 0.8) makes it the preferred choice for synthesizing chemical probes intended for intracellular or CNS targets. This property predicts superior passive membrane permeability, a critical requirement for cellular target engagement and live-cell imaging applications [4].

Process Chemistry: Development of Scalable N-Alkylation Methods

The compound's defined physical properties—a boiling point of 241.1 °C at 760 mmHg and a density of 0.963 g/cm³ —make it a convenient model substrate for developing and optimizing N-alkylation or reductive amination reaction conditions. Its liquid state at room temperature facilitates handling, and its stability profile supports its use in high-throughput reaction screening and subsequent scale-up validation .

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